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molecular formula C9H7ClO3 B1603750 6-Chloro-7-hydroxychroman-4-one CAS No. 74277-66-0

6-Chloro-7-hydroxychroman-4-one

Cat. No. B1603750
M. Wt: 198.6 g/mol
InChI Key: FAVCXTXNWXODPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096567B2

Procedure details

A 50-liter reactor was charged with trifluoromethanesulfonic acid (8 kg) and the reactor cooled in an ice bath. To the reactor was added 4-chlororesorcinol (1.6 kg, 11.1 mol), in portions, at a rate such that the internal temperature did not exceed 10° C. To the reactor was then added 3-chloropropanoic acid (1.26 kg, 11.6 mol), and the resulting mixture was warmed to ambient temperature, then heated at 45-55° C. for 6 hours. The reaction mixture was then slowly added to ice-water (20 L). The resulting slurry was stirred for 2 hours, and the resulting precipitate was collected by filtration, washed with water (12 L), and air-dried. This material was added to a solution of sodium hydroxide (1.1 kg, 27.5 mol) in ice-water (24 L), at a rate such that the internal temperature did not exceed 20° C. The resulting solution was stirred below 20° C. for 1 hour, then cooled, and treated with concentrated hydrochloric acid (2.5 L), at a rate such that the temperature did not exceed 10° C. The resulting slurry was stirred below 10° C. for 1 hour, and the resulting precipitate was collected by filtration, washed with water (10 L), and partially air-dried. The crude solids from four such procedures were combined and added to a mixture of acetone (32 L) and water (40 L), and the resulting mixture was stirred and heated until a clear solution formed. This solution was then cooled to 5-10° C., and the resulting precipitate was collected by filtration, washed with water (12 L), and dried to afford 6-chloro-7-hydroxychroman-4-one as a white solid (4.6 kg, 52% yield).
Quantity
8 kg
Type
reactant
Reaction Step One
Quantity
1.6 kg
Type
reactant
Reaction Step Two
Quantity
1.26 kg
Type
reactant
Reaction Step Three
Quantity
1.1 kg
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
24 L
Type
solvent
Reaction Step Four
Quantity
2.5 L
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
20 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O)(=O)=O.[Cl:9][C:10]1[CH:16]=[CH:15][C:13]([OH:14])=[CH:12][C:11]=1[OH:17].Cl[CH2:19][CH2:20][C:21](O)=[O:22].[OH-].[Na+].Cl>>[Cl:9][C:10]1[CH:16]=[C:15]2[C:13](=[CH:12][C:11]=1[OH:17])[O:14][CH2:19][CH2:20][C:21]2=[O:22] |f:3.4|

Inputs

Step One
Name
Quantity
8 kg
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
1.6 kg
Type
reactant
Smiles
ClC1=C(C=C(O)C=C1)O
Step Three
Name
Quantity
1.26 kg
Type
reactant
Smiles
ClCCC(=O)O
Step Four
Name
Quantity
1.1 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
ice water
Quantity
24 L
Type
solvent
Smiles
Step Five
Name
Quantity
2.5 L
Type
reactant
Smiles
Cl
Step Six
Name
ice water
Quantity
20 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 (± 5) °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reactor cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (12 L)
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
did not exceed 20° C
STIRRING
Type
STIRRING
Details
The resulting solution was stirred below 20° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred below 10° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (10 L)
CUSTOM
Type
CUSTOM
Details
partially air-dried
ADDITION
Type
ADDITION
Details
added to a mixture of acetone (32 L) and water (40 L)
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated until a clear solution
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
This solution was then cooled to 5-10° C.
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (12 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C2C(CCOC2=CC1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 kg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 208.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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